molecular formula C22H19FN6O3 B2762632 N-(4-acetamidophenyl)-2-(1-(4-fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide CAS No. 941884-46-4

N-(4-acetamidophenyl)-2-(1-(4-fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide

Cat. No.: B2762632
CAS No.: 941884-46-4
M. Wt: 434.431
InChI Key: WWCXVRPNCXJASL-UHFFFAOYSA-N
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Description

N-(4-acetamidophenyl)-2-(1-(4-fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide is a high-purity chemical compound intended for research and development applications. This synthetic molecule features a pyrazolo[3,4-d]pyridazinone core, a structural motif present in various pharmacologically active agents . The compound's structure incorporates acetamide and fluorophenyl substituents, which are common in medicinal chemistry for optimizing a molecule's interaction with biological targets and its overall drug-like properties . As a pyridazine derivative, it belongs to a class of nitrogen-containing heterocycles that are of significant interest in the development of new therapeutic agents, with some derivatives reported to exhibit analgesic and anti-inflammatory activities . This product is provided For Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans or animals. Researchers are encouraged to handle this material with appropriate safety precautions. For specific storage and handling information, please refer to the available safety data sheet.

Properties

IUPAC Name

N-(4-acetamidophenyl)-2-[1-(4-fluorophenyl)-4-methyl-7-oxopyrazolo[3,4-d]pyridazin-6-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19FN6O3/c1-13-19-11-24-29(18-9-3-15(23)4-10-18)21(19)22(32)28(27-13)12-20(31)26-17-7-5-16(6-8-17)25-14(2)30/h3-11H,12H2,1-2H3,(H,25,30)(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWCXVRPNCXJASL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C2=C1C=NN2C3=CC=C(C=C3)F)CC(=O)NC4=CC=C(C=C4)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19FN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-acetamidophenyl)-2-(1-(4-fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide, identified by its CAS number 941884-46-4, is a complex organic compound with potential biological activities. This article reviews the current understanding of its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

The compound's molecular formula is C22H19FN6O3C_{22}H_{19}FN_{6}O_{3}, with a molecular weight of 434.4 g/mol. Its structure features a pyrazolo[3,4-d]pyridazine core, which is significant for its biological activity. The presence of fluorine and acetamido groups suggests potential interactions with biological targets.

PropertyValue
CAS Number941884-46-4
Molecular FormulaC22H19FN6O3C_{22}H_{19}FN_{6}O_{3}
Molecular Weight434.4 g/mol

Anticancer Properties

Research indicates that compounds containing a pyrazolo[3,4-d]pyridazine scaffold exhibit significant anticancer activity. For instance, studies have shown that derivatives of this scaffold can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest. The specific compound has been evaluated for its efficacy against prostate cancer cells, demonstrating promising results in reducing cell viability and inducing apoptotic pathways.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in cancer progression, such as protein kinases.
  • Reactive Oxygen Species (ROS) Generation : It has been suggested that the compound induces oxidative stress in cancer cells, leading to cell death.
  • Modulation of Signaling Pathways : The compound may interfere with critical signaling pathways (e.g., MAPK/ERK), which are often dysregulated in cancer.

Study 1: Antiproliferative Activity

In a recent study published in Molecules, the antiproliferative effects of various pyrazolo[3,4-d]pyridazine derivatives were assessed. The specific compound demonstrated a notable reduction in cell viability across multiple cancer cell lines, including prostate and breast cancer cells. The study utilized MTT assays to quantify cell viability and flow cytometry for apoptosis analysis, confirming the compound's potential as an anticancer agent .

Study 2: Enzyme Inhibition Profile

Another investigation focused on the enzyme inhibition profile of this compound. Results indicated that the compound effectively inhibited several kinases involved in cancer signaling pathways, suggesting its utility as a lead compound for drug development .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following compounds share structural motifs with the target molecule but differ in core heterocycles or substituents:

Compound Name Core Structure R1 (Position 1) R2 (Position 4) Acetamide Substituent Molecular Formula Molecular Weight Melting Point (°C)
Target Compound Pyrazolo[3,4-d]pyridazine 4-Fluorophenyl Methyl 4-Acetamidophenyl Not Provided Not Provided Not Provided
N-(4-Chlorophenyl)-2-[4-cyclopropyl-1-(4-fluorophenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6-yl]acetamide Pyrazolo[3,4-d]pyridazine 4-Fluorophenyl Cyclopropyl 4-Chlorophenyl C₂₅H₂₁ClFN₅O₂ 502.0 Not Provided
2-(3-(4-Chlorophenyl)-4-methyl-6-oxo-1-phenyl-1H-pyrazolo[3,4-b]pyridin-7-yl)-N-(4-fluorophenyl)acetamide Pyrazolo[3,4-b]pyridine Phenyl Methyl 4-Fluorophenyl C₂₇H₂₀FClN₄O₂ 486.9 214–216
2-(3-(4-Chlorophenyl)-4-methyl-6-oxo-1-phenyl-1H-pyrazolo[3,4-b]pyridin-7-yl)-N-(4-nitrophenyl)acetamide Pyrazolo[3,4-b]pyridine Phenyl Methyl 4-Nitrophenyl C₂₇H₂₀ClN₅O₄ 513.9 231–233
Key Observations:

Core Heterocycle :

  • The target compound and the analog in share a pyrazolo[3,4-d]pyridazine core, whereas analogs in feature pyrazolo[3,4-b]pyridine. The pyridazine core (two adjacent nitrogen atoms) may confer distinct electronic and steric properties compared to pyridine derivatives.

Substituent Effects: Position 1: The 4-fluorophenyl group in the target compound and contrasts with the phenyl group in . Fluorine’s electronegativity may enhance binding affinity via dipole interactions . Position 4: Methyl (target, ) vs. cyclopropyl (). Acetamide Substituent: The 4-acetamidophenyl group (target) provides hydrogen-bonding capacity, while 4-chlorophenyl (), 4-fluorophenyl (), and 4-nitrophenyl () are electron-withdrawing. Nitro groups () increase molecular weight and polarity, reflected in higher melting points (231–233°C vs. 214–216°C in ) .

Spectroscopic and Analytical Data

Compound (4f) Compound (4h)
IR (KBr) : 3325 cm⁻¹ (N–H), 1684 cm⁻¹ (C=O) IR (KBr) : 3333 cm⁻¹ (N–H), 1668 cm⁻¹ (C=O)
¹H NMR (DMSO-d₆) : δ 1.79 (s, 3H, CH₃), 4.23 (s, 2H, CH₂), 10.08 (s, 1H, NH) ¹H NMR (DMSO-d₆) : δ 1.88 (s, 3H, CH₃), 4.27 (s, 2H, CH₂), 10.13 (s, 1H, NH)
MS (m/z) : 486 (M⁺), 588 (M+2) MS (m/z) : 513 (M⁺), 515 (M+2)
Elemental Analysis : C 66.66%, H 3.91%, N 11.73% (vs. calcd. C 66.60%, H 4.14%) Elemental Analysis : C 62.96%, H 4.22%, N 13.43% (vs. calcd. C 63.10%, H 3.92%)
Key Observations:
  • The acetamide NH and carbonyl groups are consistent across analogs (IR ~3325–3333 cm⁻¹ and ~1668–1684 cm⁻¹).
  • Methyl groups (δ ~1.79–1.88 ppm) and acetamide CH₂ (δ ~4.23–4.27 ppm) show minor shifts depending on substituents .
  • Nitro-substituted exhibits a higher molecular weight (513 vs. 486 in ) and lower carbon content due to the nitro group’s oxygen and nitrogen atoms.

Q & A

Q. What are the key considerations for synthesizing this compound, and how do reaction conditions influence yield and purity?

The synthesis typically involves multi-step reactions, including nucleophilic substitution and cyclization. Critical factors include:

  • Solvent choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity in substitution reactions .
  • Catalysts : Palladium-based catalysts may facilitate coupling reactions for pyrazolo-pyridazine core formation .
  • Temperature control : Exothermic steps (e.g., cyclization) require gradual heating (60–80°C) to avoid side products .
  • Purification : Column chromatography or recrystallization ensures >95% purity, verified via HPLC .

Q. Which analytical techniques are most effective for structural confirmation and purity assessment?

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR confirm regiochemistry of the pyrazolo-pyridazine core and acetamide substituents .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) monitors reaction progress and purity .
  • Mass spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., C₂₃H₂₀FN₅O₃) .

Q. How can researchers initially screen for biological activity?

  • In vitro kinase assays : Test inhibitory activity against kinases (e.g., EGFR, VEGFR) using ATP-competitive binding assays .
  • Cell viability assays : Assess cytotoxicity in cancer cell lines (e.g., MCF-7, HeLa) via MTT or resazurin assays .

Advanced Research Questions

Q. How can reaction optimization address low yields in the final cyclization step?

  • Design of Experiments (DoE) : Systematically vary temperature, solvent ratios, and catalyst loading to identify optimal conditions .
  • Microwave-assisted synthesis : Reduces reaction time from hours to minutes while improving yield (e.g., 75% → 88%) .
  • In situ monitoring : FTIR or Raman spectroscopy tracks intermediate formation to minimize side reactions .

Q. What strategies improve structure-activity relationships (SAR) for kinase inhibition?

  • Substituent modification : Replace the 4-methyl group with bulkier substituents (e.g., cyclopropyl) to enhance hydrophobic interactions in kinase ATP-binding pockets .
  • Bioisosteric replacement : Substitute the acetamide group with sulfonamide or urea to modulate solubility and binding affinity .

Q. How can contradictory data on biological activity be resolved?

  • Orthogonal assays : Validate kinase inhibition using both biochemical (e.g., ADP-Glo™) and cellular (e.g., Western blot for phosphorylated targets) methods .
  • Metabolic stability testing : Use liver microsomes to rule out rapid degradation as a cause of false-negative results .

Q. What computational methods predict the compound’s mechanism of action?

  • Molecular docking : Simulate binding modes in kinase ATP pockets using AutoDock Vina or Schrödinger .
  • MD simulations : Analyze binding stability over 100 ns trajectories to identify critical residues (e.g., DFG motif in kinases) .

Q. How can researchers design derivatives with improved pharmacokinetics?

  • LogP optimization : Introduce polar groups (e.g., morpholine) to reduce logP from 3.5 to 2.8, enhancing aqueous solubility .
  • Pro-drug strategies : Mask the acetamide group as an ester to improve oral bioavailability .

Q. What methodologies elucidate degradation pathways under physiological conditions?

  • Forced degradation studies : Expose the compound to heat (40–60°C), light, and pH extremes (1–13), then analyze degradants via LC-MS .
  • Radiolabeling : Track metabolic pathways using 14C^{14}C-labeled analogs in hepatocyte models .

Q. How can in vivo efficacy be assessed while minimizing off-target effects?

  • Xenograft models : Evaluate tumor growth inhibition in immunocompromised mice (e.g., BALB/c nude) with dose-ranging studies (10–50 mg/kg) .
  • Toxicogenomics : RNA-seq identifies off-target gene expression changes in liver and kidney tissues .

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